molecular formula C5H3ClN2O2 B1362072 2-Chloro-6-nitropyridine CAS No. 94166-64-0

2-Chloro-6-nitropyridine

Cat. No.: B1362072
CAS No.: 94166-64-0
M. Wt: 158.54 g/mol
InChI Key: YRSNXUYQRUULNJ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position of the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Chloro-6-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolism of other compounds that are substrates for these enzymes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in certain cell types, leading to changes in gene expression related to stress response . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, as mentioned earlier. This binding often involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term exposure to this compound in cell cultures has been shown to cause cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . For example, high doses of this compound have been associated with liver toxicity in animal studies, likely due to its inhibitory effects on cytochrome P450 enzymes and the resulting accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form different metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can also lead to the formation of reactive intermediates that can cause cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and induce oxidative stress . Additionally, this compound may be targeted to other cellular compartments through specific targeting signals or post-translational modifications, affecting its distribution and activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitropyridine typically involves the nitration of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.

    Coupling Reactions: Boronic acids in the presence of palladium catalysts and bases like potassium carbonate.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 2-chloro-6-aminopyridine.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-nitropyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-Chloro-4-nitropyridine
  • 2-Chloro-6-methoxy-3-nitropyridine
  • 2,6-Dichloro-3-nitropyridine

Comparison: 2-Chloro-6-nitropyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-Chloro-4-nitropyridine, it has different electronic and steric properties, leading to distinct reactivity profiles. The presence of a methoxy group in 2-Chloro-6-methoxy-3-nitropyridine further alters its chemical behavior, making it suitable for different applications.

Properties

IUPAC Name

2-chloro-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNXUYQRUULNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240919
Record name 2-Chloro-6-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94166-64-0
Record name 2-Chloro-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94166-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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